3,5-Bis{[(3-fluorophenyl)carbonyl]amino}benzoic acid
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Overview
Description
3,5-Bis{[(3-fluorophenyl)carbonyl]amino}benzoic acid is a complex organic compound characterized by the presence of fluorinated phenyl groups and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(3-fluorophenyl)carbonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzoyl chloride with 3,5-diaminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{[(3-fluorophenyl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3,5-Bis{[(3-fluorophenyl)carbonyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Bis{[(3-fluorophenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The fluorinated phenyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(fluorosulfonyl)benzoic acid
Uniqueness
3,5-Bis{[(3-fluorophenyl)carbonyl]amino}benzoic acid is unique due to the presence of both fluorinated phenyl groups and a benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both synthetic and biological contexts.
Biological Activity
3,5-Bis{[(3-fluorophenyl)carbonyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes two carbonyl groups attached to a benzoic acid backbone, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The presence of the fluorophenyl groups enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
1. Anticancer Activity
Research indicates that derivatives of benzoic acid exhibit significant anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study evaluating similar benzoic acid derivatives found that compounds with carbonyl functionalities showed IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating moderate to high potency .
2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity.
- Research Findings : Compounds with similar structures have been reported to demonstrate antibacterial and antifungal activities. For instance, one study found that certain benzoic acid derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Staphylococcus aureus .
Biological Assays and Data
The biological activity of this compound has been assessed through various assays:
Properties
IUPAC Name |
3,5-bis[(3-fluorobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O4/c22-15-5-1-3-12(7-15)19(26)24-17-9-14(21(28)29)10-18(11-17)25-20(27)13-4-2-6-16(23)8-13/h1-11H,(H,24,26)(H,25,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFWYQRPSICTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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